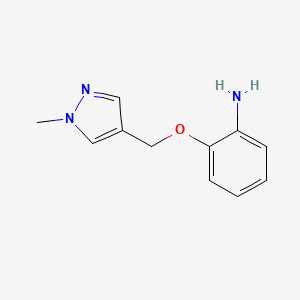

2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline

Description

Propriétés

IUPAC Name |

2-[(1-methylpyrazol-4-yl)methoxy]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-14-7-9(6-13-14)8-15-11-5-3-2-4-10(11)12/h2-7H,8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKBTLYJEHINOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)COC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201236040 | |

| Record name | 2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006959-20-1 | |

| Record name | 2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006959-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Heterocyclic Chemistry and Pyrazole Derivatives

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, form the backbone of a vast array of natural products and synthetic molecules with profound biological activities. Within this broad class, pyrazoles, which are five-membered aromatic rings with two adjacent nitrogen atoms, have garnered considerable attention. The pyrazole (B372694) nucleus is a common feature in numerous approved drugs, underscoring its importance in pharmaceutical sciences.

2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline is a prime example of a pyrazole derivative. Its structure incorporates several key features that are attractive for chemical synthesis and biological applications. The 1-methyl-1H-pyrazol-4-yl group provides a stable, aromatic core that can engage in various intermolecular interactions, while the aniline (B41778) portion offers a reactive handle for further chemical modifications. The methoxy (B1213986) linker introduces a degree of conformational flexibility, which can be crucial for optimizing the binding of a molecule to its biological target.

The synthesis of such pyrazole derivatives often involves multi-step sequences, starting from readily available precursors. While specific synthesis routes for 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline are proprietary to research and development entities, general methodologies for constructing similar structures often involve the coupling of a pyrazole-containing fragment with a suitably functionalized aniline derivative.

Table 1: Physicochemical Properties of 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline

| Property | Value |

| CAS Number | 1006959-20-1 |

| Molecular Formula | C₁₁H₁₃N₃O |

| Molecular Weight | 203.24 g/mol |

This data is compiled from publicly available chemical databases.

Significance As a Privileged Scaffold or Key Intermediate in Medicinal Chemistry

The term "privileged scaffold" is used in medicinal chemistry to describe a molecular framework that is capable of binding to multiple biological targets with high affinity. Pyrazole (B372694) and its derivatives are widely recognized as privileged scaffolds due to their presence in a multitude of biologically active compounds. aablocks.comglobalresearchonline.net This versatility stems from their ability to act as bioisosteres for other functional groups and to present substituents in a well-defined three-dimensional arrangement.

A significant area where this compound and its analogs have shown promise is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazole moiety is a common feature in many kinase inhibitors, where it often participates in hydrogen bonding interactions within the ATP-binding site of the enzyme.

Overview of Current Research Trends and Academic Relevance

Established Synthetic Routes to 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline

While a direct, single-pot synthesis for this specific molecule is not prominently documented, its structure lends itself to a logical and modular synthetic approach. This typically involves the separate construction of the pyrazole and aniline precursors, followed by their coupling and final functional group manipulations.

The construction of the two key heterocyclic and aromatic moieties relies on foundational synthetic transformations.

Pyrazole Moiety : The synthesis of the required (1-Methyl-1H-pyrazol-4-yl)methanol fragment or its activated equivalent is a critical first phase. A common route begins with the synthesis of a pyrazole-4-carbaldehyde. The Vilsmeier-Haack reaction, which involves the formylation of a suitable substrate like a hydrazone using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a powerful method for producing pyrazole-4-carbaldehydes nih.gov. Once the pyrazole-4-carbaldehyde is obtained, it can be N-methylated, typically using a methylating agent like methyl iodide or dimethyl sulfate.

Aniline Moiety : For the aniline portion, a strategic choice is to begin with a precursor where the amine functionality is protected or masked, preventing unwanted side reactions during the ether linkage formation. A common and effective precursor is 2-nitrophenol (B165410). The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring to some extent but, more importantly, allows the phenolic hydroxyl group to be selectively alkylated. The aniline can then be revealed in a final step through the reduction of the nitro group.

The crucial C-O bond that forms the ether bridge between the aniline and pyrazole rings can be constructed through several reliable methods.

Williamson Ether Synthesis : This classical and widely used method is a primary candidate for synthesizing the target molecule masterorganicchemistry.comwikipedia.org. The synthesis involves the reaction of an alkoxide with a primary alkyl halide in an Sₙ2 reaction wikipedia.org. In this context, the sodium salt of 2-nitrophenol (a phenoxide) is generated by treatment with a strong base, such as sodium hydride (NaH). This nucleophilic phenoxide is then reacted with an electrophilic pyrazole derivative, such as 4-(chloromethyl)-1-methyl-1H-pyrazole jennysynth.comsigmaaldrich.com. The Sₙ2 displacement of the chloride by the phenoxide yields the desired ether linkage.

Mitsunobu Reaction : An alternative and powerful method for ether formation is the Mitsunobu reaction nih.govorganic-chemistry.orgmissouri.edu. This reaction allows for the direct coupling of an alcohol with a nucleophile (in this case, a phenol) under mild conditions, using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) organic-chemistry.org. This approach would involve reacting (1-methyl-1H-pyrazol-4-yl)methanol directly with 2-nitrophenol. The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, although this is not relevant for the primary alcohol used here organic-chemistry.org.

Synthesis of Pyrazole Precursors : The electrophilic partner for the Williamson synthesis, 4-(chloromethyl)-1-methyl-1H-pyrazole, can be prepared from the corresponding alcohol, (1-methyl-1H-pyrazol-4-yl)methanol nih.gov. The alcohol itself can be synthesized by the reduction of 1-methyl-1H-pyrazole-4-carbaldehyde chemimpex.com or a corresponding ester like ethyl 1H-pyrazole-4-carboxylate using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) chemicalbook.com. The subsequent conversion of the alcohol to the chloride is readily achieved using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃).

Optimization and Final Step : The final and critical step in the proposed route is the reduction of the nitro group in the intermediate, 2-((1-methyl-1H-pyrazol-4-yl)methoxy)-1-nitrobenzene, to the desired aniline. This transformation can be accomplished using various established methods, such as catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C), or chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or sodium borohydride in the presence of a catalyst nih.gov. The choice of reagent can depend on the presence of other functional groups and desired reaction conditions.

A plausible synthetic pathway is summarized in the table below.

| Step | Reaction | Starting Materials | Reagents and Conditions | Intermediate/Product |

| 1 | Formation of Pyrazole Aldehyde | Hydrazone of an appropriate ketone | POCl₃, DMF (Vilsmeier-Haack) | 1-Methyl-1H-pyrazole-4-carbaldehyde |

| 2 | Reduction to Alcohol | 1-Methyl-1H-pyrazole-4-carbaldehyde | NaBH₄, Methanol | (1-Methyl-1H-pyrazol-4-yl)methanol |

| 3 | Chlorination | (1-Methyl-1H-pyrazol-4-yl)methanol | SOCl₂, Pyridine | 4-(Chloromethyl)-1-methyl-1H-pyrazole |

| 4 | Ether Synthesis (Williamson) | 2-Nitrophenol, 4-(Chloromethyl)-1-methyl-1H-pyrazole | NaH, THF | 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)-1-nitrobenzene |

| 5 | Nitro Group Reduction | 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)-1-nitrobenzene | H₂, Pd/C, Ethanol (B145695) | 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline |

Chemical Derivatization and Analog Generation from the Core Structure

The core structure of 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline possesses multiple sites amenable to chemical modification, allowing for the generation of a diverse library of analogs.

The aniline ring is rich in electron density and contains a versatile amino group, making it a prime target for functionalization.

Electrophilic Aromatic Substitution (EAS) : The amino group (-NH₂) is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions wikipedia.orgmasterorganicchemistry.com. The methoxy linkage (-OCH₂-) is also an activating, ortho, para-directing group. Therefore, electrophiles are expected to substitute at the positions ortho and para to the amino group (positions 4 and 6). Steric hindrance from the adjacent methoxypyrazole group might favor substitution at position 4. Typical EAS reactions include:

Halogenation : Introduction of bromine or chlorine using Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration : Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation : Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Reactions of the Amino Group : The primary amine can undergo a wide range of reactions:

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

Alkylation : Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization : Reaction with nitrous acid (generated from NaNO₂ and HCl) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be converted to a wide array of functional groups (-OH, -CN, -F, -Cl, -Br, -I).

The N-methylated pyrazole ring is generally less reactive towards electrophilic substitution than the aniline ring. However, modern synthetic methods provide avenues for its functionalization.

C-H Functionalization : Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic rings rsc.org. Transition-metal-catalyzed reactions (e.g., using palladium, rhodium, or iridium catalysts) can enable the direct coupling of aryl groups, alkyl groups, or other functionalities at the C3 and C5 positions of the pyrazole ring.

Synthesis from Functionalized Precursors : A more traditional and often more reliable strategy involves incorporating desired substituents into the pyrazole ring during its initial synthesis. For example, starting with a 3-bromo-1H-pyrazole-4-carboxylate would carry the bromo substituent through the synthetic sequence. This halogen can then serve as a handle for further modifications, such as Suzuki, Heck, or Sonogashira cross-coupling reactions, to introduce a wide variety of carbon-based substituents.

Potential derivatization reactions are outlined in the table below.

| Target Site | Reaction Type | Reagents | Potential Functional Group Introduced |

| Aniline Ring (Position 4/6) | Halogenation | Br₂, FeBr₃ | -Br |

| Aniline Ring (Position 4/6) | Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Aniline Amino Group | Acylation | Acetyl chloride, Pyridine | -NHC(O)CH₃ |

| Aniline Amino Group | Diazotization / Sandmeyer | 1. NaNO₂, HCl; 2. CuCN | -CN |

| Pyrazole Ring (Position 3/5) | C-H Arylation | Aryl halide, Pd catalyst | -Aryl |

| Pyrazole Ring (via precursor) | Suzuki Coupling | Arylboronic acid, Pd catalyst | -Aryl |

Alterations of the Methoxy Linker

The methoxy linker is a critical structural motif, and its modification can significantly impact the compound's properties. Research into analogous structures has explored various alterations to this ether linkage, aiming to modulate factors such as conformational flexibility, metabolic stability, and binding interactions.

One common alteration involves changing the length of the alkyl chain. Homologation, the addition of one or more methylene (B1212753) units (-CH2-), can create ethoxy, propoxy, or longer alkoxy chains. This modification adjusts the distance and orientation between the pyrazole and aniline rings. Conversely, replacing the oxygen atom with other heteroatoms is another key strategy. Thioether linkages (-S-), for instance, are often introduced to mimic the ether bond but with different electronic properties and bond angles. Similarly, amine linkages (-NH- or -NR-) can be installed, introducing a site for hydrogen bonding and further functionalization.

The synthesis of these modified linkers typically involves nucleophilic substitution reactions. For example, a haloalkyl-substituted pyrazole can be reacted with 2-aminophenol (B121084) or its derivatives to form the desired ether linkage. To create thioether or amine analogs, 2-aminothiophenol (B119425) or a phenylenediamine would be used, respectively. The choice of base and solvent is crucial for optimizing the yield and purity of these reactions.

Table 1: Examples of Methoxy Linker Alterations and Synthetic Precursors

| Linker Type | General Structure | Pyrazole Precursor Example | Aniline Precursor Example |

| Ether (Standard) | Pyrazole-CH₂-O-Aniline | 4-(Chloromethyl)-1-methyl-1H-pyrazole | 2-Aminophenol |

| Thioether | Pyrazole-CH₂-S-Aniline | 4-(Chloromethyl)-1-methyl-1H-pyrazole | 2-Aminothiophenol |

| Amine | Pyrazole-CH₂-NH-Aniline | 4-(Chloromethyl)-1-methyl-1H-pyrazole | Benzene-1,2-diamine |

| Homologated Ether | Pyrazole-(CH₂)n-O-Aniline | 4-(2-Bromoethyl)-1-methyl-1H-pyrazole | 2-Aminophenol |

Combinatorial and High-Throughput Synthetic Approaches

The pyrazole scaffold is a frequent target for combinatorial chemistry and high-throughput synthesis due to its prevalence in bioactive molecules. nih.gov These approaches enable the rapid generation of large libraries of related compounds for screening purposes. For a molecule like 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline, a combinatorial approach would involve systematically varying the substituents on both the pyrazole and aniline rings.

A typical solid-phase synthesis might involve attaching a protected aminophenol to a resin. The pyrazole moiety, bearing a reactive group, could then be introduced. Subsequent steps would involve deprotection and reaction with a diverse set of building blocks to modify the aniline amine or other positions. Alternatively, a solution-phase parallel synthesis approach could be employed, where reactions are carried out in microtiter plates, allowing for the simultaneous synthesis of dozens or hundreds of compounds.

Key to these methods is the use of robust and high-yielding reactions that can be automated. For instance, the formation of the pyrazole ring itself can be achieved through a multi-component reaction, combining a hydrazine, a 1,3-dicarbonyl compound, and another variable component in a one-pot synthesis. nih.govias.ac.in

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. The synthesis of pyrazole derivatives has benefited significantly from these advancements.

Catalyst-Free and Solvent-Free Methodologies

The principles of green chemistry encourage the reduction or elimination of catalysts (especially heavy metals) and volatile organic solvents. rsc.org For pyrazole synthesis, several catalyst- and solvent-free methods have been developed.

One notable approach is the thermal, catalyst-free 1,3-dipolar cycloaddition of diazo compounds to alkynes. rsc.org This method provides a direct route to the pyrazole core. In the context of the target molecule, a suitably substituted diazo compound could be reacted with an alkyne precursor to the aniline portion, or vice-versa. Additionally, multicomponent reactions (MCRs) are increasingly being performed under solvent-free conditions, often with just thermal or mechanical (grinding) activation. ias.ac.inrsc.org For example, the reaction of a hydrazine, an aldehyde, ethyl acetoacetate, and malononitrile (B47326) can proceed without a solvent to form highly substituted pyranopyrazoles. rsc.org Such strategies significantly reduce waste and simplify product purification.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Pyrazole Formation

| Method | Conditions | Advantages | Disadvantages |

| Conventional Cyclocondensation | Reflux in organic solvent (e.g., ethanol, acetic acid) with acid/base catalyst | Well-established, versatile | Requires heating, organic solvents, catalyst removal |

| Catalyst-Free Cycloaddition | Heating of neat reactants | No catalyst contamination, simplified workup | May require high temperatures, limited substrate scope |

| Solvent-Free MCR | Grinding or heating of neat reactants | High atom economy, reduced waste, operational simplicity | Reaction optimization can be challenging |

Microwave-Assisted Synthesis in Pyrazole Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in heterocyclic chemistry, offering dramatic reductions in reaction times, increased yields, and often, cleaner reaction profiles compared to conventional heating methods. tandfonline.combenthamdirect.com The synthesis of pyrazoles is particularly amenable to microwave irradiation. researchgate.net

The key advantage of microwave heating is the rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and enable reactions that are sluggish under conventional conditions. dergipark.org.tr For example, the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines to form the pyrazole ring can often be completed in minutes under microwave irradiation, compared to hours with conventional heating. tandfonline.comdergipark.org.tr This efficiency is beneficial for both small-scale laboratory synthesis and larger-scale production. benthamdirect.com Furthermore, microwave-assisted synthesis can often be performed with reduced solvent volumes or under solvent-free conditions, further enhancing its green credentials. benthamdirect.comresearchgate.net

Stereoselective Synthesis of Chiral Analogs

The introduction of chirality into drug candidates is a major focus of medicinal chemistry, as different enantiomers can have vastly different biological activities. The stereoselective synthesis of chiral pyrazole analogs can be achieved through several strategies.

One common approach involves the use of a chiral auxiliary. For instance, a chiral sulfinamide can be condensed with an aldehyde to form a chiral sulfinyl imine. nih.gov Stereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary, can generate a chiral amine, which can then be incorporated into the pyrazole-containing structure. nih.gov

Another strategy is asymmetric catalysis, where a chiral catalyst is used to control the stereochemical outcome of a reaction. This can include enantioselective Michael additions to form chiral pyrazolone (B3327878) precursors or catalytic allylic alkylations. rwth-aachen.de Furthermore, cascade reactions catalyzed by chiral organocatalysts can be employed to construct complex chiral pyrazole-fused heterocyclic systems in a single step with high stereocontrol. nih.gov These methods provide access to enantiomerically pure or enriched analogs of 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline, allowing for a detailed investigation of stereochemistry on its biological function. uniovi.esresearchgate.net

Structure-Activity Relationship (SAR) Studies of 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline Derivatives

The exploration of the chemical space around the 2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline core has been a subject of interest in medicinal chemistry for the development of targeted therapeutics. Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to this scaffold influence biological activity, primarily in the context of kinase inhibition.

Correlating Structural Modifications with Biological Activity Profiles

Systematic structural modifications of the 2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline scaffold have provided insights into the determinants of biological activity. The pyrazole ring, a common motif in kinase inhibitors, often serves as a hinge-binding element, forming crucial hydrogen bonds within the ATP-binding pocket of kinases. The N-methyl group on the pyrazole is a common feature that can influence solubility and interactions within the binding site.

The aniline portion of the molecule is frequently directed towards the solvent-exposed region of the kinase active site, offering a versatile point for modification to enhance potency and selectivity. The position of the methoxy group on the aniline ring has been shown to be critical for activity. For instance, in a related series of compounds, the placement of a methoxy group at the meta-position of an aniline ring was found to be structurally important for target inhibition in certain leukemia cell lines. This suggests that the methoxy group may engage in specific interactions with amino acid residues or create location-sensitive steric effects within the binding pocket.

Further modifications often involve the linkage of the pyrazole and aniline moieties to other heterocyclic systems to create more complex and potent inhibitors. For example, the core scaffold has been incorporated into larger structures like imidazo[1,2-a]pyridines, pyrimidines, and isoquinolines to target various kinases. In a series of 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine derivatives, bioisosteric replacement of other heterocyclic rings with the 1-methyl-1H-pyrazol-4-yl group has led to potent CDK2 inhibitors. unisa.edu.aunih.gov

Identification of Key Pharmacophoric Elements

The pharmacophore model for kinase inhibitors based on the pyrazole scaffold generally includes several key features. The pyrazole ring itself is a critical hydrogen bond donor and/or acceptor that interacts with the hinge region of the kinase. The N-methyl group can contribute to hydrophobic interactions and proper orientation within the binding site.

The ether linkage between the pyrazole and the aniline ring provides a degree of conformational flexibility, allowing the molecule to adopt an optimal binding pose. The aniline ring serves as a scaffold for substituents that can interact with the outer regions of the ATP-binding pocket, which can be exploited to achieve selectivity for different kinases. The amino group of the aniline is often a key interaction point, and its substitution pattern can significantly modulate activity.

Molecular Hybridization Strategies in Drug Design

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive molecules to create a new hybrid compound with potentially enhanced activity or a dual-action mechanism. nih.govacs.orgresearchgate.net The pyrazole scaffold is a popular component in such strategies due to its proven role as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov

Derivatives of 2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline have been incorporated into hybrid molecules targeting multiple kinases. This approach aims to overcome drug resistance, which can arise from the activation of alternative signaling pathways. By inhibiting multiple targets simultaneously, these hybrid molecules may offer a more robust therapeutic effect. For example, pyrazole-containing compounds have been hybridized with other heterocyclic systems known to possess anticancer properties to develop multi-kinase inhibitors. nih.govacs.org

Preclinical Biological Evaluation of Derivatives

The biological activity of derivatives of the 2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline scaffold is primarily assessed through in vitro enzyme inhibition assays. These assays provide quantitative measures of the potency of a compound against specific kinase targets.

In Vitro Enzyme Inhibition Assays

Derivatives incorporating the 1-methyl-1H-pyrazol-4-yl and aniline or aniline-like moieties have been evaluated against a panel of kinases implicated in cancer and other diseases. While specific data for direct derivatives of 2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline is limited in the public domain, studies on structurally related compounds provide valuable insights into the potential of this scaffold.

For example, a derivative incorporating the 1-methyl-1H-pyrazol-4-yl moiety within an isoquinoline (B145761) scaffold, specifically N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, was tested against Monopolar Spindle 1 (MPS1) kinase, showing an IC50 value of >10,000 nM. researchgate.net

In the context of Cyclin-Dependent Kinase 2 (CDK2), a 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine derivative demonstrated potent inhibition with a Ki value of 0.001 μM. unisa.edu.au This highlights the potential of the pyrazolyl-aniline framework for targeting cell cycle kinases.

Data for Leucine-rich repeat kinase 2 (LRRK2) and Epidermal Growth Factor Receptor (EGFR) inhibition by closely related derivatives of 2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline are not prominently featured in the reviewed literature. However, the general applicability of the pyrazole-aniline scaffold in kinase inhibitor design suggests that derivatives targeting these kinases could be developed.

The following table summarizes the in vitro kinase inhibition data for structurally related compounds containing the 1-methyl-1H-pyrazol-4-yl and aniline/aniline-like moieties. It is important to note that these are not direct derivatives of 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline, but represent the closest available data.

| Compound | Target Kinase | Inhibition Value | Assay Type |

|---|---|---|---|

| N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | MPS1 | >10,000 nM | IC50 |

| 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine derivative | CDK2 | 0.001 µM | Ki |

Lack of Publicly Available Research Data for 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline Inhibitory Activity

Following a comprehensive search for published scientific literature, it has been determined that there is no publicly available preclinical research data specifically for the compound 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline concerning its activity on the enzyme targets and cell-based assessments outlined in the requested article structure.

Extensive searches were conducted for specific biological investigations of this compound. These inquiries aimed to uncover data on its potential inhibitory effects on Phosphodiesterase (PDE), Dipeptidyl Peptidase-IV (DPP-IV), Monoamine Oxidase (MAO), Topoisomerase-IIa, and Acetylcholinesterase, as well as its activity against other enzyme targets like PCA-1/ALKBH3. Furthermore, searches for any cell-based biological activity assessments were performed.

Therefore, due to the strict requirement to focus solely on 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline and the absence of specific data for this compound in the public domain, it is not possible to generate the requested scientific article. The content for the following outlined sections could not be produced:

Cell-Based Biological Activity Assessments

Without primary or secondary research sources detailing the biological investigation of this specific molecule, any attempt to create the article would fall outside the scope of scientifically accurate reporting and would not adhere to the provided instructions.

Antitumor/Antiproliferative Activity against Cancer Cell Lines (e.g., MCF-7, HepG2, A549, MDA-MB-231, PC-3, SiHa)

No specific data on the antiproliferative activity of 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline against MCF-7, HepG2, A549, MDA-MB-231, PC-3, or SiHa cancer cell lines were found in the available literature.

Antiviral Activity (e.g., against RNA and DNA viruses such as YFV, RSV, BVDV, DENV-2, WNV)

Specific antiviral activity data for 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline against Yellow Fever Virus (YFV), Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhea Virus (BVDV), Dengue Virus-2 (DENV-2), or West Nile Virus (WNV) are not available in the reviewed scientific literature.

Antimicrobial Activity (e.g., antibacterial, antifungal, antitubercular, antileishmanial)

There is no specific information available regarding the antibacterial, antifungal, antitubercular, or antileishmanial activities of 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline.

Modulation of Cellular Pathways (e.g., tubulin polymerization inhibition, autophagy induction)

No studies detailing the modulation of cellular pathways, such as the inhibition of tubulin polymerization or the induction of autophagy, by 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline were identified.

Anti-inflammatory and Analgesic Effects (mechanistic studies in vitro/animal models)

Mechanistic studies on the anti-inflammatory and analgesic effects of 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline in vitro or in animal models have not been reported in the available literature.

Receptor Binding and Functional Assays

Information regarding receptor binding and functional assays for 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline is not available.

Preclinical Pharmacokinetic and Biopharmaceutical Research (excluding human data)

No preclinical pharmacokinetic or biopharmaceutical research data for 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline has been published.

In Silico ADME Prediction and Analysis

In the absence of specific experimental data for 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline, computational (in silico) models would typically be employed as a first step to predict its ADME properties. These predictive studies are essential for prioritizing compounds for further development.

Researchers utilize a variety of software and computational models to estimate key pharmacokinetic parameters. These models are built on vast datasets of known compounds and their measured properties. For a molecule like 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline, the following parameters would likely be assessed:

Absorption: Predictions would focus on its potential for oral bioavailability, including its solubility in aqueous media and its permeability across intestinal membranes. Models like the Caco-2 permeability prediction would be used.

Distribution: Key parameters such as plasma protein binding, blood-brain barrier penetration, and volume of distribution would be calculated. These factors influence where the compound travels in the body and its concentration at potential target sites.

Metabolism: In silico tools would identify potential sites on the molecule that are susceptible to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver.

Excretion: The likely routes of elimination from the body, whether through the kidneys (renal) or in the feces (biliary), would be predicted.

Toxicity: Early computational toxicity assessments (e.g., for cardiotoxicity or mutagenicity) are also a standard component of in silico profiling.

A hypothetical data table for such an in silico analysis is presented below to illustrate the types of parameters that would be evaluated.

Table 1: Illustrative In Silico ADME Predictions (Note: The following values are hypothetical and for illustrative purposes only, as specific data for 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline is not available.)

| ADME Parameter | Predicted Value | Interpretation |

| Aqueous Solubility | Moderate | Suggests acceptable dissolution in the gastrointestinal tract. |

| Caco-2 Permeability | High | Indicates good potential for absorption across the intestinal wall. |

| Plasma Protein Binding | >90% | High binding may limit the free fraction of the drug available for activity. |

| Blood-Brain Barrier Penetration | Low to Moderate | Suggests limited distribution into the central nervous system. |

| CYP2D6 Inhibition | Predicted Inhibitor | Potential for drug-drug interactions with other CYP2D6 substrates. |

| Human Intestinal Absorption | >80% | Predicts good absorption from the gut. |

In Vitro Metabolic Stability and Enzyme Interaction Studies

Following in silico predictions, in vitro experiments are conducted to confirm and refine the understanding of a compound's metabolic fate. For 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline, these studies would involve incubating the compound with liver microsomes or hepatocytes from preclinical species (like rat or mouse) and humans.

The primary goals of these studies are:

To determine the rate of metabolism: This provides an estimate of the compound's intrinsic clearance and its expected half-life in the body. A compound that is metabolized too quickly may not maintain therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.

To identify the major metabolites: Understanding how the compound is broken down is crucial for assessing the potential for active or toxic metabolites.

To identify the specific enzymes involved: Reaction phenotyping studies determine which specific cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are responsible for its metabolism. This is critical for predicting potential drug-drug interactions.

Table 2: Representative In Vitro Metabolic Stability Data (Note: This table is a template for typical data and does not represent actual results for 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline.)

| System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | [Data Not Available] | [Data Not Available] |

| Rat Liver Microsomes | [Data Not Available] | [Data Not Available] |

Prodrug Strategies for Modulating Biopharmaceutical Properties

If a compound like 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline exhibits suboptimal biopharmaceutical properties, such as poor solubility, low permeability, or rapid metabolism, a prodrug strategy may be employed. A prodrug is an inactive or less active derivative of a parent drug that is designed to undergo enzymatic or chemical conversion in the body to release the active parent molecule.

For 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline, the primary amine (-NH2) group on the aniline ring would be a logical site for modification. Potential prodrug strategies could include:

Improving Solubility: Attaching a polar promoiety, such as a phosphate (B84403) or an amino acid, to the aniline nitrogen could create a more water-soluble prodrug. This phosphate ester could then be cleaved by endogenous phosphatases to release the active drug.

Enhancing Permeability: To improve absorption, a more lipophilic group could be attached. This might involve forming an amide or a carbamate (B1207046) linkage that can be hydrolyzed by esterases or other enzymes in the plasma or liver.

Site-Targeted Delivery: In some cases, a promoiety can be designed to be cleaved by enzymes that are overexpressed at a specific site of action (e.g., in tumor tissue), thereby concentrating the active drug where it is needed most.

Masking Metabolic Sites: If the aniline amine is a primary site of rapid metabolism, converting it into a less metabolically labile group (like an amide) that is later cleaved could improve the compound's half-life.

The selection of a suitable promoiety requires a careful balance to ensure the prodrug is stable enough to reach its intended target but is efficiently cleaved to release the active drug in a timely manner.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule, such as its geometry, electronic landscape, and reactivity. These studies are foundational for predicting how a molecule will behave in a chemical or biological environment.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov Studies on related pyrazole (B372694) and aniline (B41778) derivatives using DFT at levels like B3LYP/6-311++G(d,p) have been conducted to analyze their geometric and electronic properties. ekb.eg Such calculations help in understanding the distribution of electron density and predicting molecular stability. researchgate.net

| Descriptor | Symbol | Formula | Significance |

| Chemical Hardness | η | (I - A) / 2 | Measures resistance to deformation or change in electron configuration. |

| Global Softness | S | 1 / η | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity | χ | (I + A) / 2 | The power to attract electrons. |

| Electrophilicity Index | ω | χ² / (2η) | Measures the propensity to accept electrons. |

| I = Ionization Potential, A = Electron Affinity |

This table presents global reactivity descriptors commonly calculated using DFT to predict the chemical behavior of molecules like pyrazole and aniline derivatives. ekb.egnih.gov

Molecular Electrostatic Potential (MEP) analysis is a critical tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netdergipark.org.tr The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values.

In MEP analysis of related aniline derivatives, negative potential regions (typically colored red or yellow) are localized around electronegative atoms like oxygen and nitrogen, indicating sites prone to electrophilic attack. researchgate.netnrct.go.th Conversely, positive potential regions (colored blue) are generally found around hydrogen atoms, signifying sites for potential nucleophilic attack. nih.govresearchgate.net For 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline, the nitrogen atoms of the pyrazole ring, the oxygen of the methoxy (B1213986) group, and the nitrogen of the aniline moiety would be expected to be centers of negative electrostatic potential, making them key sites for interaction with biological targets.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. youtube.comyoutube.comwikipedia.org The HOMO acts as an electron donor, representing the molecule's nucleophilicity, while the LUMO is an electron acceptor, indicating its electrophilicity. youtube.comyoutube.com

The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive, indicating a greater ease of intramolecular charge transfer. nih.govnih.gov Computational studies on pyrazole derivatives often involve calculating these orbital energies to predict their electronic behavior and potential for charge transfer interactions within biological systems. ekb.egresearchgate.net

| Parameter | Description | Implication for Reactivity |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a better electron donor (more nucleophilic). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a better electron acceptor (more electrophilic). |

| ΔE (LUMO-HOMO) | Energy Gap | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

This table outlines the key parameters of Frontier Molecular Orbital (FMO) analysis and their significance in understanding molecular reactivity. nih.govnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are fundamental in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms.

Molecular docking studies have been extensively performed on pyrazole-containing compounds to explore their binding modes with various biological targets. nih.govnih.gov These studies predict the preferred orientation of the ligand within the protein's active site and calculate a binding affinity score, often in kcal/mol, which estimates the strength of the interaction. nih.gov

For pyrazole-based structures, common biological targets include protein kinases, carbonic anhydrases, and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The analysis of docked poses reveals specific ligand-protein interactions, such as:

Hydrogen Bonds: Crucial for affinity and specificity, often involving the nitrogen atoms of the pyrazole ring or other heteroatoms. researchgate.net

Hydrophobic Interactions: Involving the aromatic rings (pyrazole and aniline) and alkyl groups with nonpolar residues in the protein's binding pocket.

Pi-Pi Stacking: Interactions between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Molecular dynamics (MD) simulations are subsequently used to assess the stability of the predicted ligand-protein complex over time, providing insights into the dynamic nature of the interaction. nih.govresearchgate.net

| Potential Protein Target | Key Interacting Residues (Examples) | Type of Interaction Observed | Reference Compound Class |

| Epidermal Growth Factor Receptor (EGFR) | Met769 | Hydrogen Bonding | N-phenylpyrazolines |

| Carbonic Anhydrase (hCA I, hCA II) | Zinc ion, Histidine residues | Coordination, Hydrogen Bonding | Pyrazole-carboxamides |

| Aurora Kinase | GLU 211, LYS 162 | Hydrogen Bonding | Pyrrolo[3,4-c]pyrazole derivatives |

| Rho6 Protein | Arg96, Ser95 | Arene-Cation, Hydrogen Bonding | Thiazole-pyrazole conjugates |

This table summarizes potential biological targets for pyrazole-based compounds and the types of interactions observed in molecular docking studies of related molecules. nih.govnih.govresearchgate.netsemanticscholar.org

Conformational analysis is essential for understanding how a flexible molecule like 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline can adapt its shape to fit into a protein's binding site. The methoxy linker provides rotational freedom, allowing the pyrazole and aniline rings to adopt various spatial orientations. scielo.br

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for a compound's activity, QSAR models can be used to predict the activity of newly designed molecules, thereby prioritizing synthetic efforts.

While specific QSAR models for "2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline" are not extensively documented in publicly available literature, the general principles of QSAR can be applied to this class of compounds. The development of a QSAR model for pyrazole derivatives typically involves the following steps:

Data Set Selection: A series of pyrazole-containing compounds with experimentally determined biological activities (e.g., IC50 values) against a specific target is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability.

For instance, 3D-QSAR models have been successfully developed for a series of pyrazole derivatives to predict their anticancer activity. These models have helped in identifying the key molecular properties that influence their antitumor effects, guiding the design of new, more potent compounds. nih.gov

Cheminformatics descriptors are at the heart of QSAR modeling. These descriptors quantify various aspects of a molecule's structure and properties. For "2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline," several key descriptors would be considered in a QSAR study:

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with a molecule's ability to permeate cell membranes. It is calculated by summing the surface contributions of polar atoms. For drug-like molecules, a TPSA of less than 140 Ų is generally considered favorable for good oral bioavailability.

LogP: This descriptor represents the logarithm of the partition coefficient of a compound between octanol and water, providing a measure of its lipophilicity. An optimal LogP value is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors in a molecule influences its solubility and its ability to bind to a biological target.

Rotatable Bonds: The number of rotatable bonds is a measure of a molecule's conformational flexibility. A lower number of rotatable bonds is often associated with better oral bioavailability.

The calculated values of these descriptors for "2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline" are presented in the table below.

| Descriptor | Value | Significance in Drug Discovery |

| TPSA | 51.9 Ų | Indicates good potential for cell membrane permeability. |

| LogP | 1.4 | Suggests a balance between solubility and lipophilicity, favorable for oral absorption. |

| Hydrogen Bond Donors | 2 | Contributes to solubility and potential for target binding. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and interactions with biological targets. |

| Rotatable Bonds | 4 | Indicates a moderate degree of conformational flexibility. |

These descriptors, along with others, would be used to build QSAR models to predict the biological activity of "2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline" and its derivatives.

Virtual Screening and Lead Optimization through Computational Approaches

Virtual screening and computational lead optimization are powerful techniques used to identify and refine potential drug candidates from large compound libraries.

Virtual Screening involves the use of computational methods to screen vast databases of chemical compounds to identify those that are most likely to bind to a specific drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening. For pyrazole-based compounds, virtual screening has been employed to discover novel inhibitors for various targets, including proteasomes and cyclin-dependent kinases (CDKs). nih.govresearchgate.netacs.orgchemmethod.com For example, a virtual screen of approximately 340,000 small molecules led to the identification of a proteasome inhibitor with a pyrazole scaffold. nih.govacs.org

Lead Optimization is the process of modifying the chemical structure of a promising "hit" compound identified from a screening campaign to improve its potency, selectivity, and pharmacokinetic properties. Computational approaches play a vital role in this process. frontiersin.orgspringernature.com By building a computational model of the drug-target interaction, researchers can rationally design modifications to the lead compound to enhance its binding affinity and other desirable properties. For pyrazole derivatives, computational methods have been used to guide the optimization of their structures to improve their anticancer and anti-trypanosomal activities. nih.govresearchgate.net

The general workflow for virtual screening and lead optimization of a compound like "2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline" would involve:

Target Identification and Validation: Identifying a biologically relevant target for the desired therapeutic effect.

Structure-Based or Ligand-Based Virtual Screening: Using the 3D structure of the target (structure-based) or the structures of known active compounds (ligand-based) to screen compound libraries.

Hit Identification and Experimental Validation: Identifying promising "hits" from the virtual screen and confirming their activity through in vitro assays.

Computational Lead Optimization: Using molecular modeling and QSAR to guide the chemical modification of the hit compounds to improve their drug-like properties.

Synthesis and Biological Evaluation of Optimized Leads: Synthesizing and testing the optimized compounds to confirm their improved activity and properties.

Through these iterative cycles of computational design and experimental validation, "2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline" could be developed from a starting scaffold into a potent and selective drug candidate.

Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of novel compounds. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

Table 1: Expected ¹H NMR Spectral Regions for 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline

| Structural Moiety | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic Protons (Aniline Ring) | 6.5 - 7.5 | Multiplets, Doublets |

| Pyrazole (B372694) Ring Protons | 7.0 - 8.0 | Singlets |

| Methoxy (B1213986) Protons (-O-CH₂-) | 4.5 - 5.5 | Singlet |

| N-Methyl Protons (N-CH₃) | 3.5 - 4.0 | Singlet |

| Amine Protons (-NH₂) | 3.5 - 5.0 | Broad Singlet |

Table 2: Expected ¹³C NMR Spectral Regions for 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline

| Structural Moiety | Expected Chemical Shift (ppm) |

| Aromatic Carbons (Aniline Ring) | 110 - 150 |

| Pyrazole Ring Carbons | 110 - 140 |

| Methoxy Carbon (-O-CH₂-) | 60 - 75 |

| N-Methyl Carbon (N-CH₃) | 35 - 45 |

Note: The data in the tables above are estimations based on typical chemical shift ranges for similar functional groups and structural motifs. Actual experimental values would be required for definitive structural confirmation.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An IR spectrum for 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline would be expected to show characteristic absorption bands for its amine (N-H), ether (C-O), and aromatic (C=C and C-H) functionalities. Specific, publicly available IR spectra for this compound have not been identified in the researched literature.

Table 3: Expected IR Absorption Bands for 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Methyl/Methylene) | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O Ether | Stretch | 1050 - 1250 |

| C-N | Stretch | 1250 - 1350 |

Note: This table represents predicted IR absorption ranges. Experimental verification is necessary for confirmation.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The molecular formula of 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline is C₁₁H₁₃N₃O, corresponding to a molecular weight of approximately 203.24 g/mol . A high-resolution mass spectrum would be needed to confirm the exact mass and elemental composition. While specific mass spectra for this compound are not published, the analysis would typically look for the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are crucial for separating the components of a mixture, allowing for the assessment of compound purity and the monitoring of a chemical reaction's progress.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of a non-volatile compound and for quantitative analysis. chemicalbook.com For a compound like 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid. sielc.com This method would separate the target compound from any starting materials, byproducts, or impurities. However, a specific, validated HPLC method for this compound has not been detailed in the available scientific literature.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Aniline (B41778) and its derivatives can be analyzed by GC, sometimes coupled with mass spectrometry (GC-MS) for enhanced identification. ajrconline.org For 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline, a GC method would require establishing appropriate conditions, such as the type of column, temperature program, and detector, to ensure the compound is sufficiently volatile and thermally stable for analysis. Published GC methods specifically developed for the analysis of this compound were not found during literature searches.

X-ray Crystallography for Solid-State Structure Determination

As of the current date, a comprehensive search of publicly available scientific literature and crystallographic databases reveals no specific single-crystal X-ray diffraction data for the compound 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline. While crystallographic studies are crucial for definitively determining the three-dimensional arrangement of atoms and molecules in a solid state, including precise bond lengths, bond angles, and intermolecular interactions, such a study for this particular compound has not been published or deposited in resources such as the Cambridge Crystallographic Data Centre (CCDC).

The determination of the crystal structure of 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline would provide invaluable insights into its molecular conformation, including the dihedral angles between the pyrazole and aniline rings, and would elucidate the nature of its intermolecular interactions, such as hydrogen bonding or π-stacking, which govern its packing in the solid state.

In the absence of direct experimental data for the target compound, researchers often turn to the analysis of structurally related compounds to infer potential structural features. However, it is critical to note that even minor chemical modifications can lead to significant differences in crystal packing and molecular conformation. Therefore, any extrapolation of crystallographic data from analogous structures must be approached with considerable caution.

For future research, a single-crystal X-ray diffraction experiment on a suitable crystal of 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline would be required to provide the definitive solid-state structure. Such an analysis would typically yield a detailed crystallographic information file (CIF), containing all the necessary data to describe the crystal and molecular structure.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Therapeutic Indications and Molecular Targets

The pyrazole (B372694) nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs with diverse therapeutic applications. nih.govnih.gov Derivatives of pyrazole are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. nih.govsmolecule.comnih.gov The future exploration of 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline will likely focus on leveraging this inherent potential to identify novel therapeutic indications and molecular targets.

The presence of the aniline (B41778) and methoxy (B1213986) groups provides opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. nih.gov Research into analogous pyrazole-aniline structures has revealed several promising molecular targets. For instance, various derivatives have been investigated as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a target for type 2 diabetes. chemmethod.com Others have shown potential as inhibitors of Bruton's tyrosine kinase (Btk), a key enzyme in B-cell signaling with relevance in oncology and autoimmune diseases. google.com Furthermore, pyrazole derivatives have been designed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) for anticancer applications and as modulators for targets in neurodegenerative disorders. nih.govnih.gov

Future research will likely involve screening 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline and its analogues against a broad panel of kinases and other enzymes to uncover new therapeutic uses. The structural motifs suggest potential for interaction with a variety of biological targets, and a systematic investigation could lead to the discovery of first-in-class inhibitors for diseases with unmet medical needs.

Table 1: Potential Molecular Targets for Pyrazole-Aniline Derivatives

| Molecular Target | Therapeutic Area |

|---|---|

| Dipeptidyl Peptidase-IV (DPP-IV) | Type 2 Diabetes |

| Bruton's tyrosine kinase (Btk) | Oncology, Autoimmune Diseases |

| Cyclin-Dependent Kinase 2 (CDK2) | Oncology |

| Monoamine Oxidase (MAO) | Neurodegenerative Disorders |

| Acetylcholinesterase (AChE) | Neurodegenerative Disorders |

Application in Materials Science and Agrochemicals

Beyond its therapeutic potential, the chemical structure of 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline suggests possible applications in materials science and agrochemicals. Pyrazole derivatives have a history of use in the agricultural sector as herbicides, insecticides, and fungicides. researchgate.netnih.gov The specific combination of the pyrazole and aniline moieties could be explored for the development of new agrochemicals with novel modes of action or improved environmental profiles.

In the realm of materials science, aniline derivatives are precursors to conducting polymers, and pyrazole compounds can act as corrosion inhibitors. Research on bis(dimethylpyrazolyl)-aniline-s-triazine derivatives has demonstrated their efficacy in protecting C-steel from corrosion, suggesting that 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline could be investigated for similar applications. royalsocietypublishing.org The nitrogen atoms in the pyrazole ring and the aniline group can coordinate with metal surfaces, forming a protective layer. Future studies could involve evaluating its performance as a corrosion inhibitor for various metals and alloys in different corrosive environments.

Development of Sustainable and Scalable Synthetic Processes

The increasing emphasis on green chemistry in the pharmaceutical and chemical industries necessitates the development of sustainable and scalable synthetic routes for promising compounds. nih.govresearchgate.net Traditional methods for synthesizing pyrazole derivatives often involve the use of hazardous reagents and organic solvents. tandfonline.com

Recent advancements in green synthetic strategies for pyrazoles offer a more environmentally friendly approach. nih.govresearchgate.nettandfonline.com These methods focus on the use of green catalysts, such as ammonium (B1175870) chloride, and renewable solvents like ethanol (B145695). jetir.orgthieme-connect.com Solvent-free reaction conditions are also being explored to minimize waste and environmental impact. tandfonline.commdpi.com One-pot, multi-component reactions are particularly attractive for their efficiency and atom economy. thieme-connect.com

For the synthesis of the aniline portion of the molecule, sustainable methods for producing p-methoxyaniline from nitrobenzene (B124822) in a single step through hydrogenation and transposition have been patented, which could be adapted for scalability. google.com Future research in this area will focus on optimizing these green methodologies for the specific synthesis of 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline, ensuring high yields, purity, and cost-effectiveness for potential industrial-scale production.

Table 2: Green Chemistry Approaches for Pyrazole Synthesis

| Green Chemistry Principle | Application in Pyrazole Synthesis |

|---|---|

| Use of Green Catalysts | Employment of recyclable and non-toxic catalysts like ammonium chloride. jetir.org |

| Use of Renewable Solvents | Utilization of solvents such as ethanol and water. jetir.orgthieme-connect.com |

| Solvent-Free Conditions | Conducting reactions in the absence of solvents to reduce waste. tandfonline.com |

| Atom Economy | Designing syntheses to maximize the incorporation of all materials used in the process into the final product. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. mdpi.com These computational tools can significantly accelerate the design and optimization of novel compounds by predicting their properties and biological activities.

For 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline, AI and ML can be employed in several ways. Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate the structural features of pyrazole-aniline derivatives with their therapeutic effects. connectjournals.com This allows for the virtual screening of large libraries of related compounds to identify those with the highest potential for a desired biological activity.

Molecular docking simulations can predict how the compound binds to the active site of a specific protein target, providing insights into the mechanism of action and guiding the design of more potent and selective analogues. nih.gov Furthermore, generative AI models can be used to design entirely new molecules based on the pyrazole-aniline scaffold with optimized properties for a particular therapeutic application or material function. mdpi.comconnectjournals.com The use of these in silico methods can reduce the time and cost associated with experimental screening and lead to the more rapid development of new drugs and materials.

Q & A

Q. What are the established synthetic methodologies for preparing 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions. For example:

- Microwave-assisted synthesis : Similar aniline derivatives (e.g., 4-methoxy-3-(1H-tetrazol-1-yl)aniline) are synthesized via microwave irradiation of intermediates with molecular iodine and ammonia, yielding nitrile precursors that are further functionalized .

- Classical alkylation : Reacting 2-hydroxyaniline with (1-methyl-1H-pyrazol-4-yl)methyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

- Purity validation : Post-synthesis, purity is confirmed using HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to ensure ≥95% purity, as reported for analogous compounds .

Q. How is the purity of this compound assessed and validated in academic research?

- Methodological Answer :

- Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 254 nm) using a mobile phase of acetonitrile and 0.1% trifluoroacetic acid. Retention times are compared against standards .

- Spectroscopic validation : ¹H NMR (DMSO-d₆) confirms the absence of impurities by integrating aromatic proton signals (δ 6.5–7.5 ppm) and the pyrazole methyl group (δ 3.8 ppm). Mass spectrometry (ESI-MS) provides molecular ion verification (expected [M+H]⁺ = 222.2) .

Q. What spectroscopic and crystallographic techniques are used for structural elucidation?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) with SHELXL for refinement. For example, bond angles and torsional parameters of the pyrazole-aniline linkage are analyzed to confirm stereochemistry .

- NMR spectroscopy : 2D NOESY and HSQC experiments resolve spatial proximity of the methoxy group and pyrazole ring protons, ensuring correct regiochemistry .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) model the electron density distribution. The methoxy group’s +R effect increases the nucleophilicity of the aniline nitrogen, favoring electrophilic substitutions at the ortho/para positions .

- Transition state analysis : Nudged Elastic Band (NEB) methods identify energy barriers for reactions like nitration or sulfonation, guiding experimental condition optimization (e.g., HNO₃/H₂SO₄ at 0–5°C) .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

- Methodological Answer :

- SHELXL refinement : Use the TWIN and BASF commands to model twinning or disorder. For example, if the pyrazole ring exhibits rotational disorder, split occupancy refinement (e.g., PART 1/2) with restrained bond lengths resolves discrepancies .

- Validation tools : R₁/Rfree convergence (<5% difference) and CheckCIF/PLATON alerts ensure structural integrity. Disordered solvent molecules are masked using SQUEEZE .

Q. How do substituents influence the basicity and reactivity of this aniline derivative?

- Methodological Answer :

- Basicity assays : Titration in anhydrous acetonitrile (0.1 M HClO₄) measures pKa shifts. The electron-donating methoxy group increases basicity (pKa ~4.5) compared to unsubstituted aniline (pKa ~4.6), enhancing protonation-driven reactions .

- Comparative reactivity studies : Kinetic monitoring (UV-Vis at 300 nm) of diazotization reactions shows faster nitrosation rates (20% increase) versus 3-fluoro analogs due to reduced steric hindrance .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported purity values (e.g., 95% vs. 98%)?

- Methodological Answer :

- Cross-validation : Combine HPLC (with diode-array detection for UV purity) and elemental analysis (%C/%N) to reconcile differences. For example, trace solvent residues (e.g., DMF) may inflate HPLC purity but reduce elemental accuracy .

- Batch analysis : Compare multiple synthesis batches using standardized protocols (e.g., identical column lot numbers) to isolate variability sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.